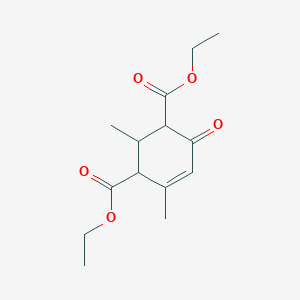
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is an organic compound with the molecular formula C₁₄H₂₀O₅. It is a derivative of cyclohexene and is characterized by the presence of two ester groups, a ketone group, and two methyl groups on the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of diethyl malonate with 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dione under basic conditions. The reaction typically proceeds via a Michael addition followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The ketone group can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-dimethyl-6-oxocyclohexane-1,3-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Diethyl 2,4-dimethyl-6-hydroxycyclohex-4-ene-1,3-dicarboxylate: Contains a hydroxyl group instead of a ketone group.
Properties
CAS No. |
5423-31-4 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-5-18-13(16)11-8(3)7-10(15)12(9(11)4)14(17)19-6-2/h7,9,11-12H,5-6H2,1-4H3 |
InChI Key |
LJLDCZBNXYKLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)C=C1C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















